

Spectroscopic Profile of 3,6-Dimethoxyxanthone: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3,6-Dimethoxy-9H-xanthen-9-one*

Cat. No.: *B1631633*

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This guide provides a comprehensive overview of the key spectroscopic data for 3,6-dimethoxyxanthone, a significant xanthone derivative. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and experimental context for the characterization of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,6-dimethoxyxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For xanthone derivatives, ¹H and ¹³C NMR are routinely used to determine substitution patterns.[1][2]

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Solvent
See specific literature	CD ₂ Cl ₂

A study by Sebej et al. (2013) involved dissolving 50 mg of 3,6-dimethoxyxanthone in 2 g of CD_2Cl_2 to obtain the ^1H NMR spectrum, which was then compared with literature values.[3]

^{13}C NMR (Carbon NMR) Data

The following table lists the ^{13}C chemical shifts for 3,6-dimethoxyxanthone.

Chemical Shift (δ) ppm	Assignment	Solvent
Data available in database	-	CDCl_3

Data for the ^{13}C NMR spectrum of 3,6-dimethoxyxanthone in CDCl_3 is available in spectral databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[5][6] For xanthones, the characteristic carbonyl ($\text{C}=\text{O}$) stretch is a key diagnostic peak.[7]

Characteristic IR Absorptions

Wavenumber (cm^{-1})	Functional Group Assignment
~1650	$\text{C}=\text{O}$ (carbonyl) stretch
Additional peaks	$\text{C}-\text{O}$, $\text{C}-\text{H}$, aromatic $\text{C}=\text{C}$

The IR spectrum of xanthone derivatives typically shows a prominent peak for the carbonyl group around 1650 cm^{-1} .[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[8] Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS)

and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for the analysis of natural products like xanthones.[\[9\]](#)[\[10\]](#)

Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₁₅ H ₁₂ O ₄
Molecular Weight	256.26 g/mol
Exact Mass	256.073559 g/mol

The molecular formula and weight for 3,6-dimethoxyxanthone have been established.[\[4\]](#) Characterization of the compound has been accomplished using techniques including GC-MS. [\[3\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are representative protocols for the spectroscopic analysis of 3,6-dimethoxyxanthone.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of purified 3,6-dimethoxyxanthone. Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- **Instrument Setup:** Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **Data Acquisition:**
 - ¹H NMR: Acquire the proton spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid 3,6-dimethoxyxanthone sample directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR accessory is clean. Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Data Acquisition: Apply pressure to the sample using the ATR's anvil to ensure good contact with the crystal. Initiate the scan. The instrument will direct an IR beam through the crystal, and the sample will absorb specific frequencies of the evanescent wave.
- Data Processing: The resulting interferogram is converted to an IR spectrum via Fourier transformation. The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

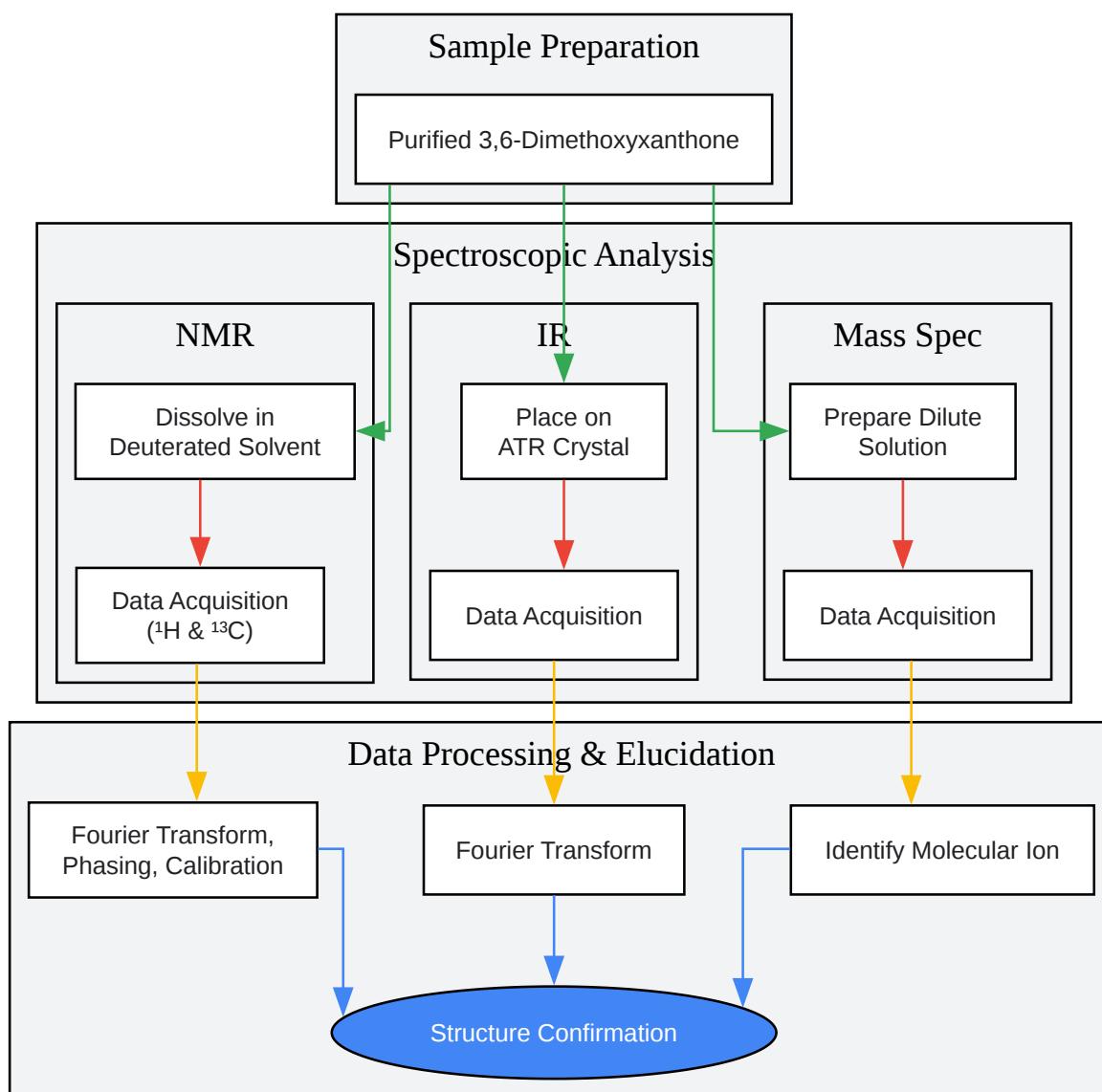
Mass Spectrometry Protocol (Direct Infusion ESI-MS)

- Sample Preparation: Prepare a dilute solution of 3,6-dimethoxyxanthone (approximately 10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.^[11] The solution must be free of any particulate matter; filtration may be necessary.
- Instrument Setup: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump. Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 100-500).
- Data Analysis: Identify the molecular ion peak ($[M+H]^+$ in positive mode or $[M-H]^-$ in negative mode) to confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a purified compound such as 3,6-dimethoxyxanthone.



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